molecular formula C6H5Cl2N B118046 3,4-Dichloroaniline CAS No. 95-76-1

3,4-Dichloroaniline

Cat. No. B118046
Key on ui cas rn: 95-76-1
M. Wt: 162.01 g/mol
InChI Key: SDYWXFYBZPNOFX-UHFFFAOYSA-N
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Patent
US04070401

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
NCCNCCNCCN
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 100° C
CUSTOM
Type
CUSTOM
Details
During the reaction, whenever
CUSTOM
Type
CUSTOM
Details
the reaction pressure
ADDITION
Type
ADDITION
Details
was charged into the autoclave until the pressure of 50 kg/cm2
CUSTOM
Type
CUSTOM
Details
The hydrogen charging was repeated until absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
After the absorption of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Then, the autoclave was cooled
CUSTOM
Type
CUSTOM
Details
to give a uniform solution
FILTRATION
Type
FILTRATION
Details
Thereafter, the catalyst was filtered out

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
ClC1=CC=C(N)C=C1
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04070401

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
1 g
Type
reactant
Smiles
NCCNCCNCCN
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at 100° C
CUSTOM
Type
CUSTOM
Details
During the reaction, whenever
CUSTOM
Type
CUSTOM
Details
the reaction pressure
ADDITION
Type
ADDITION
Details
was charged into the autoclave until the pressure of 50 kg/cm2
CUSTOM
Type
CUSTOM
Details
The hydrogen charging was repeated until absorption of hydrogen
CUSTOM
Type
CUSTOM
Details
After the absorption of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Then, the autoclave was cooled
CUSTOM
Type
CUSTOM
Details
to give a uniform solution
FILTRATION
Type
FILTRATION
Details
Thereafter, the catalyst was filtered out

Outcomes

Product
Details
Reaction Time
150 min
Name
Type
product
Smiles
NC1=CC=CC=C1
Name
Type
product
Smiles
ClC1=CC=C(N)C=C1
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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